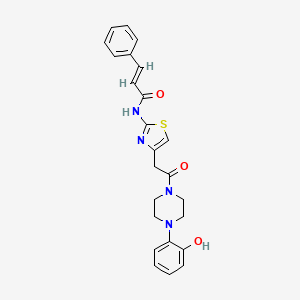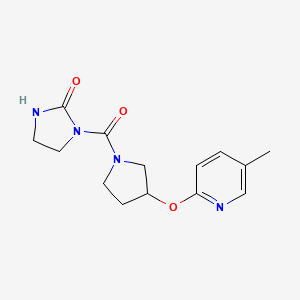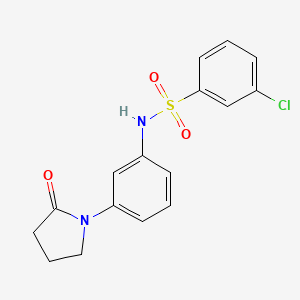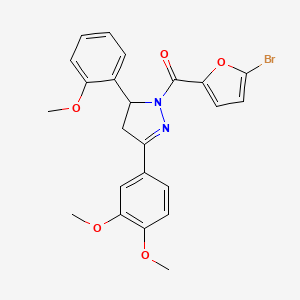
2-Chloroethyl 4-chlorobenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 4-chlorobenzenesulfinate, also known as C-1027, is a natural product isolated from Streptomyces bacteria. It belongs to the family of enediyne antibiotics, which are known for their potent antitumor activity. C-1027 has been extensively studied for its unique chemical structure and biological activity.
Mechanism of Action
2-Chloroethyl 4-chlorobenzenesulfinate is a DNA-cleaving agent that works by generating free radicals that cause strand scission. It binds to DNA through a process called intercalation, which involves insertion of the molecule between the base pairs of DNA. Once bound, 2-Chloroethyl 4-chlorobenzenesulfinate undergoes a series of chemical reactions that result in the formation of a highly reactive species that can cleave DNA.
Biochemical and Physiological Effects:
2-Chloroethyl 4-chlorobenzenesulfinate has been shown to have a number of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit cell proliferation and induce cell cycle arrest. In addition, 2-Chloroethyl 4-chlorobenzenesulfinate has been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
2-Chloroethyl 4-chlorobenzenesulfinate has several advantages for lab experiments. It is a highly potent and selective antitumor agent, which makes it ideal for studying cancer biology. It also has a unique mechanism of action that can be used to study DNA damage and repair. However, 2-Chloroethyl 4-chlorobenzenesulfinate is difficult to synthesize and has limited availability, which can be a limitation for some experiments.
Future Directions
There are several future directions for research on 2-Chloroethyl 4-chlorobenzenesulfinate. One area of interest is the development of analogs with improved pharmacokinetic properties. Another area of interest is the study of the mechanism of action of 2-Chloroethyl 4-chlorobenzenesulfinate and its interaction with DNA. Finally, 2-Chloroethyl 4-chlorobenzenesulfinate has potential as a tool for studying DNA damage and repair in cancer cells, which could lead to the development of new cancer therapies.
Synthesis Methods
The synthesis of 2-Chloroethyl 4-chlorobenzenesulfinate is a complex process that involves several steps. The first step is the preparation of the enediyne precursor, which is then coupled with the sulfinate group to form 2-Chloroethyl 4-chlorobenzenesulfinate. The synthesis of 2-Chloroethyl 4-chlorobenzenesulfinate has been optimized over the years, and various methods have been developed to improve the yield and purity of the compound.
Scientific Research Applications
2-Chloroethyl 4-chlorobenzenesulfinate has been extensively studied for its potential as an antitumor agent. It has been shown to be highly effective against a wide range of cancer cell lines, including those resistant to conventional chemotherapy. 2-Chloroethyl 4-chlorobenzenesulfinate works by binding to DNA and causing strand scission, which leads to cell death. Its unique mechanism of action makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-chloroethyl 4-chlorobenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-5-6-12-13(11)8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWLUSFKAAJHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)OCCCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91756536 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2958350.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide](/img/structure/B2958352.png)

![N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2958355.png)
![2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2958356.png)


![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)



![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2958368.png)